1-(3,5-Dimethoxyphenyl)cyclopropane-1-carbaldehyde
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Overview
Description
1-(3,5-Dimethoxyphenyl)cyclopropane-1-carbaldehyde is a chemical compound with the molecular formula C12H14O3 It is characterized by the presence of a cyclopropane ring attached to a 3,5-dimethoxyphenyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dimethoxyphenyl)cyclopropane-1-carbaldehyde typically involves the cyclopropanation of a suitable precursor, such as 3,5-dimethoxybenzylideneacetone, using reagents like diazomethane or dihalocarbene. The reaction conditions often require the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the cyclopropane ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dimethoxyphenyl)cyclopropane-1-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols under appropriate conditions.
Major Products Formed
Oxidation: 1-(3,5-Dimethoxyphenyl)cyclopropane-1-carboxylic acid.
Reduction: 1-(3,5-Dimethoxyphenyl)cyclopropane-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3,5-Dimethoxyphenyl)cyclopropane-1-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethoxyphenyl)cyclopropane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The methoxy groups on the phenyl ring can influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dimethoxyphenyl)cyclopropane-1-carbaldehyde
- 1-(3,5-Dimethoxyphenyl)cyclopropane-1-carboxylic acid
- 1-(3,5-Dimethoxyphenyl)cyclopropane-1-methanol
Uniqueness
1-(3,5-Dimethoxyphenyl)cyclopropane-1-carbaldehyde is unique due to the presence of both the cyclopropane ring and the 3,5-dimethoxyphenyl group, which confer distinct chemical and biological properties
Properties
CAS No. |
339094-28-9 |
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Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
1-(3,5-dimethoxyphenyl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C12H14O3/c1-14-10-5-9(6-11(7-10)15-2)12(8-13)3-4-12/h5-8H,3-4H2,1-2H3 |
InChI Key |
MDFFCKPYGFTVBR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C2(CC2)C=O)OC |
Origin of Product |
United States |
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